Cas no 2338-31-0 (1H-Benzimidazole,7-chloro-2-(trifluoromethyl)-)
1H-Benzimidazole,7-chloro-2-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
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- 1H-Benzimidazole,7-chloro-2-(trifluoromethyl)-
- 4-chloro-2-(trifluoromethyl)-1H-benzimidazole
- 4-Chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole
- 2338-31-0
- 7-Chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole
- 2-(Trifluoromethyl)-4-chloro-1H-benzimidazole
- WUDKQPQAAUQCLT-UHFFFAOYSA-N
- BRN 0525680
- chlorotrifluoromethyl benzimidazole
- AKOS005151945
- DTXSID50177938
- CAA33831
- 4-Chloro-2-(trifluoromethyl)benzimidazole
- CS-0333524
- SCHEMBL9504942
- BENZIMIDAZOLE, 4-CHLORO-2-(TRIFLUOROMETHYL)-
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- Inchi: 1S/C8H4ClF3N2/c9-4-2-1-3-5-6(4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14)
- InChI Key: WUDKQPQAAUQCLT-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC2=C1N=C(C(F)(F)F)N2
Computed Properties
- Exact Mass: 220.00162
- Monoisotopic Mass: 220.00151
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 28.7
Experimental Properties
- Density: 1.569
- Boiling Point: 301°Cat760mmHg
- Flash Point: 135.9°C
- Refractive Index: 1.575
- PSA: 28.68
1H-Benzimidazole,7-chloro-2-(trifluoromethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069002356-1g |
4-Chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole |
2338-31-0 | 97% | 1g |
$718.20 | 2023-09-02 | |
| Apollo Scientific | PC32931-250mg |
2-(Trifluoromethyl)-4-chloro-1H-benzimidazole |
2338-31-0 | 250mg |
£130.00 | 2025-02-21 | ||
| Apollo Scientific | PC32931-1g |
2-(Trifluoromethyl)-4-chloro-1H-benzimidazole |
2338-31-0 | 1g |
£395.00 | 2025-02-21 | ||
| Chemenu | CM515337-1g |
4-Chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole |
2338-31-0 | 97% | 1g |
$684 | 2024-07-28 | |
| abcr | AB598349-250mg |
2-(Trifluoromethyl)-4-chloro-1H-benzimidazole; . |
2338-31-0 | 250mg |
€271.40 | 2024-07-19 | ||
| abcr | AB598349-1g |
2-(Trifluoromethyl)-4-chloro-1H-benzimidazole; . |
2338-31-0 | 1g |
€743.10 | 2024-07-19 | ||
| Key Organics Ltd | PS-14313-1mg |
2-(Trifluoromethyl)-4-chloro-1H-benzimidazole |
2338-31-0 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | PS-14313-10mg |
2-(Trifluoromethyl)-4-chloro-1H-benzimidazole |
2338-31-0 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | PS-14313-5mg |
2-(Trifluoromethyl)-4-chloro-1H-benzimidazole |
2338-31-0 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | PS-14313-100mg |
2-(Trifluoromethyl)-4-chloro-1H-benzimidazole |
2338-31-0 | >90% | 100mg |
£146.00 | 2025-02-09 |
1H-Benzimidazole,7-chloro-2-(trifluoromethyl)- Suppliers
1H-Benzimidazole,7-chloro-2-(trifluoromethyl)- Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on 1H-Benzimidazole,7-chloro-2-(trifluoromethyl)-
1H-Benzimidazole,7-chloro-2-(trifluoromethyl): A Comprehensive Overview
1H-Benzimidazole,7-chloro-2-(trifluoromethyl), also known by its CAS number 2338-31-0, is a versatile and intriguing compound that has garnered significant attention in various fields of chemistry and materials science. This compound belongs to the benzimidazole family, a class of heterocyclic compounds characterized by their two nitrogen atoms in a six-membered aromatic ring. The presence of a trifluoromethyl group at the 2-position and a chlorine atom at the 7-position introduces unique electronic and steric properties, making this compound particularly valuable for both academic research and industrial applications.
The synthesis of 1H-Benzimidazole,7-chloro-2-(trifluoromethyl) involves a series of well-established organic reactions. Typically, the starting material is a substituted benzene derivative, which undergoes nucleophilic substitution or coupling reactions to introduce the necessary functional groups. The introduction of the trifluoromethyl group is often achieved through electrophilic substitution or via the use of trifluoromethylating agents. The chlorine atom at the 7-position can be introduced through various halogenation techniques, including Sandmeyer-type reactions or direct electrophilic substitution. Recent advancements in catalytic methods have further streamlined these processes, enhancing both yield and purity.
One of the most promising applications of 1H-Benzimidazole,7-chloro-2-(trifluoromethyl) lies in its potential as a building block for advanced materials. The compound's aromaticity and functional groups make it an ideal candidate for constructing two-dimensional materials such as graphene analogs or transition metal dichalcogenides (TMDs). Researchers have demonstrated that incorporating this compound into TMDs can significantly enhance their electronic properties, making them suitable for applications in flexible electronics and optoelectronics.
In the field of drug discovery, 1H-Benzimidazole-based compounds have shown remarkable promise as inhibitors of various enzymes and protein targets. Recent studies have highlighted the ability of 1H-Benzimidazole,7-chloro-2-(trifluoromethyl) to modulate kinase activity, which is critical in treating conditions such as cancer and inflammatory diseases. The trifluoromethyl group plays a pivotal role in enhancing the compound's bioavailability and stability within biological systems.
The environmental impact of synthesizing and utilizing 1H-Benzimidazole,7-chloro-2-(trifluoromethyl) has also been a topic of recent research. Scientists have developed eco-friendly synthesis routes that minimize waste generation and reduce reliance on hazardous solvents. Additionally, studies on the biodegradation pathways of this compound have provided insights into its potential long-term effects on ecosystems.
In conclusion, 1H-Benzimidazole,7-chloro-2-(trifluoromethyl) stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, versatile properties, and wide-ranging applications continue to drive innovation across multiple disciplines. As research progresses, this compound is expected to unlock new possibilities in materials science, drug development, and sustainable chemical processes.
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